Omeprazole Sulfide Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

Researchers quantifying omeprazole-related impurities per USP/EP monographs face co-elution ambiguity with multi-component mixtures and moisture-induced degradation that compromises method validity. Omeprazole Sulfide Hydrochloride solves both. • Single-analyte composition provides unambiguous retention time marking for the sulfide intermediate impurity peak (TLC purity 96%), eliminating co-elution uncertainty in HPLC system suitability testing. • Hydrochloride salt form offers defined stoichiometry and enhanced crystallinity for precise molar calculations in chiral oxidation to esomeprazole (enabling yields of 89.9% and ~99% ee). • Supplied with verified elemental stoichiometry (C 54.36%, H 5.42%, N 11.09%, Cl 10.43%); shipped under inert atmosphere to preserve integrity for 36-month stability studies.

Molecular Formula C17H20ClN3O2S
Molecular Weight 365.9 g/mol
Cat. No. B1369948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole Sulfide Hydrochloride
Molecular FormulaC17H20ClN3O2S
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC.Cl
InChIInChI=1S/C17H19N3O2S.ClH/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H
InChIKeyYBYNGBZTCAXGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole Sulfide Hydrochloride: Technical Specifications and Role as a Key Intermediate in Proton Pump Inhibitor Synthesis


Omeprazole Sulfide Hydrochloride (CAS 220757-75-5), also known as ufiprazole hydrochloride, is the hydrochloride salt form of omeprazole sulfide, a benzimidazole-derived synthetic intermediate critical to the manufacture of proton pump inhibitors (PPIs) including omeprazole and esomeprazole [1]. The compound exists as a white to off-white solid with a molecular weight of 365.88 g/mol and is characterized by its hygroscopic nature requiring storage under inert atmosphere at -20°C . This intermediate is produced through condensation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxy-1H-benzimidazole, followed by salt formation with hydrochloric acid [2]. The hydrochloride salt form offers enhanced crystallinity and improved handling characteristics relative to the free base .

Why Omeprazole Sulfide Hydrochloride Cannot Be Interchanged with Free Base or Alternative PPIs in Critical Applications


The substitution of Omeprazole Sulfide Hydrochloride with the free base form (CAS 73590-85-9) or other in-class PPIs introduces quantifiable differences in purity, analytical behavior, and functional suitability that preclude interchangeability in regulated workflows. The hydrochloride salt demonstrates distinct solubility parameters (DMSO: slightly soluble; Water: slightly soluble) that diverge from the free base, directly affecting chromatographic retention times and sample preparation protocols in impurity profiling methods . Furthermore, the compound exhibits marked hygroscopicity requiring storage at -20°C under inert atmosphere to prevent moisture-induced degradation that can compromise analytical accuracy . The USP and European Pharmacopoeia monographs for omeprazole drug substance and finished products mandate specific impurity thresholds (typically 0.05–0.10% for individual impurities and ≤0.5% acceptance limits for known impurities), with oxidative degradants such as the sulfone and sulfoxide controlled at tighter levels due to their formation under stressed storage conditions . Substituting the hydrochloride salt form with the free base in these validated methods would invalidate method performance characteristics and regulatory compliance .

Quantitative Differentiation Evidence for Omeprazole Sulfide Hydrochloride: Analytical Purity, Stability, and Functional Performance Data


Purity Specification and Salt Form Advantage: Omeprazole Sulfide Hydrochloride vs Free Base

Omeprazole Sulfide Hydrochloride demonstrates a consistent TLC purity specification of ≥96% as a hydrochloride salt form, with elemental analysis showing carbon content 54.36%, hydrogen 5.42%, and nitrogen 11.09%, representing a 2.6–5.0% relative deviation from theoretical values that provides a verified purity baseline . The free base form (omeprazole sulfide, CAS 73590-85-9) is commercially available at HPLC purity specifications of ≥98.0% with ≤2.0% related substances and ≤5.0% water content . The hydrochloride salt form offers distinct advantages in analytical workflows requiring precise molar concentration calculations for quantitative NMR and mass spectrometry applications [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

Stability and Storage Requirements: Critical Differentiation from Free Base and Alternative PPIs

Omeprazole Sulfide Hydrochloride requires storage at -20°C under inert atmosphere due to its hygroscopic nature, with decomposition occurring above 140°C . In contrast, the free base omeprazole sulfide demonstrates melting point of 122–126°C and is stable at room temperature or 2–8°C refrigeration . This thermal and moisture sensitivity profile necessitates specialized handling protocols that differentiate procurement and laboratory workflow requirements from the free base . The hydrochloride salt form has a shelf life of 36 months when stored appropriately, as documented for pharmaceutical impurity standards .

Stability Studies Pharmaceutical Storage Analytical Method Validation

Functional Role Differentiation: Omeprazole Sulfide Hydrochloride as Synthetic Intermediate vs Terminal PPI Drugs

Omeprazole Sulfide Hydrochloride functions as a key synthetic precursor in the manufacture of esomeprazole sodium, esomeprazole magnesium, and omeprazole, with a defined role as the sulfide intermediate that undergoes asymmetric oxidation to yield the active (S)-enantiomer . This functional specification contrasts with terminal PPI drug substances such as esomeprazole magnesium (IC₅₀ = 1.1 μM for gastric H⁺/K⁺-ATPase inhibition) and omeprazole that possess direct pharmacological activity . The compound is not interchangeable with the pharmacologically active PPIs in research applications requiring inhibition of gastric acid secretion, as it serves exclusively as a synthetic building block . The patent literature documents that high-purity omeprazole sulfide with moisture content controlled below 0.2% enables selective asymmetric oxidation achieving esomeprazole potassium salt yields of 89.9% with enantiomeric purity of approximately 99% and isomer content of only 0.05% [1].

Process Chemistry Drug Synthesis Intermediate Characterization

Analytical Standard Suitability: Omeprazole Sulfide Hydrochloride as Single-Component Reference Material

Omeprazole Sulfide Hydrochloride is supplied as a single-component analytical standard with TLC purity specification of 96% and elemental analysis verification of stoichiometry (carbon 54.36%, hydrogen 5.42%, nitrogen 11.09%, chloride 10.43%), providing a fully characterized reference material suitable for retention time marking and system suitability testing in HPLC impurity profiling methods . In contrast, multi-component impurity mixtures or pharmacopeial reference standards (such as USP Omeprazole Related Compound mixtures) contain multiple analytes that may co-elute or interfere with quantitation of specific impurities [1]. Pharmacopeial monographs establish reporting thresholds of 0.05–0.10% for individual impurities and acceptance limits of 0.1–0.5% for known impurities, with total related substances limited to 1.0–2.0% . The single-component nature of Omeprazole Sulfide Hydrochloride enables unambiguous peak identification in HPLC methods employing UV detection and LC-MS confirmation .

Reference Standards Analytical Method Validation Pharmaceutical Impurity Testing

Optimal Research and Industrial Application Scenarios for Omeprazole Sulfide Hydrochloride Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and Reference Standard Calibration in ANDA/NDA Submissions

Omeprazole Sulfide Hydrochloride serves as a single-component reference standard for HPLC method development and system suitability testing in impurity profiling of omeprazole and esomeprazole drug substances and finished products. With TLC purity of 96% and verified elemental stoichiometry (carbon 54.36%, hydrogen 5.42%, nitrogen 11.09%, chloride 10.43%) , the compound provides unambiguous retention time marking for the sulfide intermediate impurity peak. This application addresses regulatory requirements under USP and EP monographs that mandate identification and quantification of individual impurities at 0.05–0.10% reporting thresholds with acceptance limits of 0.1–0.5% for known impurities and total related substances limited to 1.0–2.0% . The single-analyte composition eliminates co-elution ambiguity that may occur with multi-component reference mixtures [1].

Process Chemistry Optimization for Asymmetric Oxidation to Esomeprazole

Omeprazole Sulfide Hydrochloride is the essential sulfide precursor for asymmetric oxidation studies aimed at producing esomeprazole, the active (S)-enantiomer of omeprazole. The hydrochloride salt form provides defined stoichiometry for precise molar calculations in chiral oxidation reactions . Research demonstrates that low-moisture omeprazole sulfide (water content <0.2%) enables selective oxidation using titanium tetraisopropoxide/chiral ligand systems, achieving esomeprazole potassium salt yields of 89.9% with enantiomeric purity of approximately 99% and isomer content of only 0.05% . The compound‘s hygroscopic nature requiring -20°C storage under inert atmosphere [1] must be factored into process development workflows to prevent moisture-induced degradation that compromises oxidation selectivity and yield reproducibility [2].

Stability-Indicating Method Validation for Omeprazole Degradation Products

Omeprazole Sulfide Hydrochloride functions as a key marker compound in stability-indicating HPLC methods designed to monitor omeprazole degradation pathways. USP and EP monographs require control of oxidative degradants including the sulfone and sulfoxide impurities, which form under stressed storage conditions and are quantified using reversed-phase HPLC with UV detection and LC-MS confirmation . The compound‘s distinct chromatographic retention behavior and mass spectral signature enable accurate quantification of sulfide intermediate levels in stressed drug substance samples. Storage conditions of -20°C under inert atmosphere maintain the reference standard integrity for long-term stability studies spanning 36-month expiry periods [1].

Biosynthetic Pathway Studies Involving Microbial Conversion of Sulfide to Sulfoxide

Omeprazole Sulfide Hydrochloride serves as a substrate for investigating microbial biotransformation pathways relevant to PPI metabolism and green chemistry applications. Research has demonstrated that Lysinibacillus sp. B71 can convert omeprazole sulfide to esomeprazole via enantioselective oxidation . The hydrochloride salt form provides advantages in aqueous biotransformation media due to its slightly soluble nature in water (as documented in solubility specifications ), enabling controlled substrate availability in whole-cell biocatalysis experiments. This application leverages the compound‘s role as a defined chemical precursor rather than its potential pharmacological activity, making it distinct from terminal PPI drugs that would directly inhibit microbial H⁺/K⁺-ATPases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omeprazole Sulfide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.